Copper Catalyst Reduction: ≥10-Fold Lower Cu(I) Concentration Required for Equivalent Labeling Efficiency
Biotin-PEG4-Picolyl azide enables at least a tenfold reduction in copper catalyst concentration compared to conventional biotin azide while maintaining equivalent labeling efficiency. The picolyl moiety chelates Cu(I) at the reaction site, increasing the effective local copper concentration without requiring elevated bulk catalyst levels [1]. This differentiation is particularly consequential for live-cell or in vivo applications where copper-induced cytotoxicity limits experimental feasibility .
| Evidence Dimension | Copper catalyst concentration required for equivalent labeling efficiency |
|---|---|
| Target Compound Data | At least tenfold reduction in Cu(I) concentration achievable without sacrificing labeling efficiency |
| Comparator Or Baseline | Conventional biotin azide (non-chelating azide, no picolyl moiety) |
| Quantified Difference | ≥10-fold reduction in required copper concentration |
| Conditions | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) biotinylation reaction conditions |
Why This Matters
Reduced copper concentration directly translates to lower cytotoxicity in live-cell imaging, preserved fluorophore integrity, and improved compatibility with oxidation-sensitive protein targets.
- [1] Creative Biolabs. Biotin-PEG4-Picolyl azide (CAT#: ADC-L-603) Product Description. 'The use of Biotin Picolyl Azide instead of conventional Biotin Azide allows for at least a tenfold reduction in the concentration of the copper catalyst without sacrificing the efficiency of labeling.' View Source
